methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride
Overview
Description
Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is a derivative of tetrahydroisoquinoline, a structure known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound is produced using similar synthetic routes but with optimized conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can produce tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions can result in the formation of various N-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Biology: In biological research, methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride is used to study the biological activity of tetrahydroisoquinoline derivatives. It is also employed in the development of new drugs targeting various diseases.
Medicine: This compound has potential therapeutic applications, particularly in the treatment of neurological disorders and cardiovascular diseases. Its derivatives are being investigated for their ability to modulate neurotransmitter systems and improve cardiovascular health.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound from which methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride is derived.
Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate: A closely related compound without the hydrochloride group.
Other N-substituted tetrahydroisoquinoline derivatives: Various derivatives with different substituents on the nitrogen atom.
Uniqueness: this compound is unique due to its specific chemical structure, which allows for distinct biological activities and industrial applications compared to its similar compounds.
Properties
IUPAC Name |
methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-15-11(14)13-10-4-2-3-8-7-12-6-5-9(8)10;/h2-4,12H,5-7H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANNDGAEHQQXFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC2=C1CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-21-4 | |
Record name | methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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